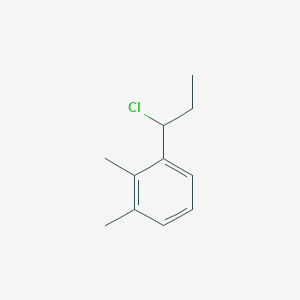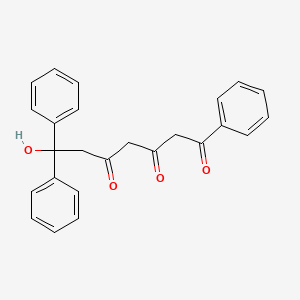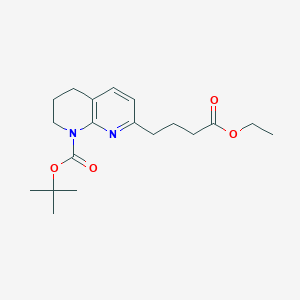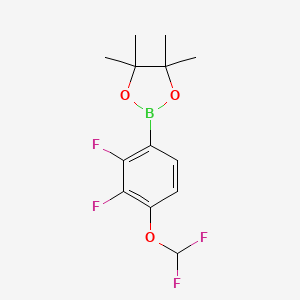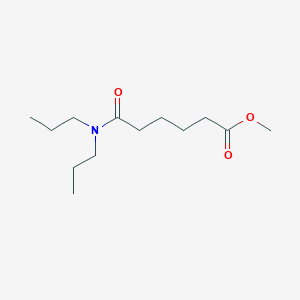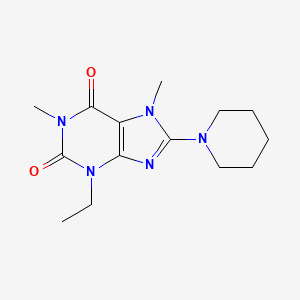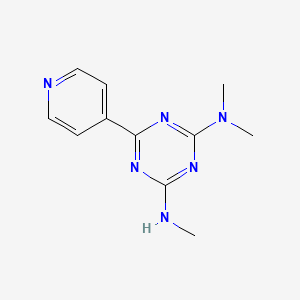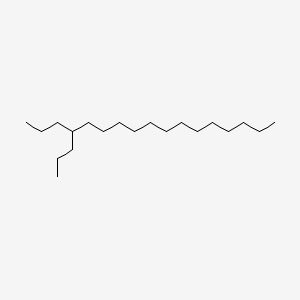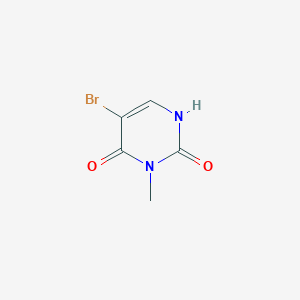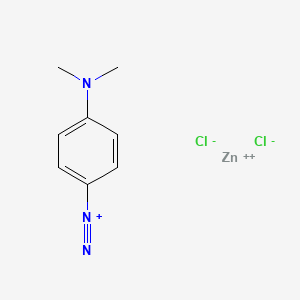
3,4-Diphenyl-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-1H-isochromene is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of two phenyl groups attached to the 3rd and 4th positions of the isochromene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenyl-1H-isochromene typically involves cyclization reactions. One common method is the intramolecular cyclization of allyl ether-tethered ynamides under metal-free conditions . This reaction proceeds through an alkoxylation-initiated cascade cyclization, yielding highly functionalized isochromanones. The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods: While specific industrial production methods for 3,4-diphenyl-1H-isochromene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diphenyl-1H-isochromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the isochromene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products depend on the type of reaction. For example, oxidation can yield 3,4-diphenylisochromanone, while reduction can produce 3,4-diphenyl-1,2-dihydroisochromene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,4-diphenyl-1H-isochromene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
2H-Chromene: Another type of chromene with different substitution patterns.
4H-Chromene: Similar structure but with variations in the position of the oxygen atom.
1H-Isochromene: A structural isomer with the oxygen atom in a different position.
Uniqueness: 3,4-Diphenyl-1H-isochromene is unique due to the specific placement of the phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Eigenschaften
CAS-Nummer |
54193-70-3 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3,4-diphenyl-1H-isochromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
PZJFTIORBSXUJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=C(O1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


